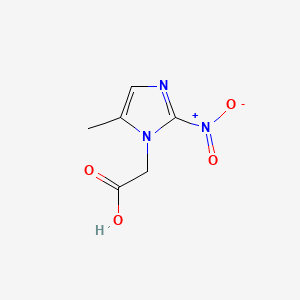

Imidazole-1-acetic acid, 5-methyl-2-nitro-

Description

Contextualizing Imidazole-1-acetic acid, 5-methyl-2-nitro- within Heterocyclic Compound Research

Imidazole-1-acetic acid, 5-methyl-2-nitro- is a member of the vast and significant class of organic molecules known as heterocyclic compounds. These compounds are characterized by their cyclic structures containing at least one atom other than carbon within the ring. openmedicinalchemistryjournal.com The imidazole (B134444) ring, a five-membered planar ring with two non-adjacent nitrogen atoms, is a particularly privileged structure in medicinal chemistry due to its wide range of biological activities. sciencepublishinggroup.comtsijournals.com This is because the imidazole nucleus is a component of several crucial naturally occurring products, such as the amino acid histidine and the neurotransmitter histamine. sciencepublishinggroup.comtsijournals.com

The presence of a nitro group (NO2) and a carboxylic acid functional group further defines the chemical personality of Imidazole-1-acetic acid, 5-methyl-2-nitro-. nacchemical.com Nitroimidazole derivatives, in particular, are a well-established class of compounds with a long history of use against anaerobic bacterial and parasitic infections. humanjournals.comacs.org The specific arrangement of the methyl group at the 5-position and the acetic acid side chain at the 1-position of the imidazole ring creates a unique molecule with potential for diverse chemical modifications and applications in research. sigmaaldrich.com The study of such substituted imidazoles is a dynamic area of research, as minor structural changes can significantly influence their physicochemical properties and biological interactions. jocpr.com

Historical Trajectory and Evolution of Scholarly Inquiry on Nitroimidazole Derivatives

The journey of nitroimidazole research began in the mid-1950s with the discovery of azomycin (B20884) (2-nitroimidazole) from a Streptomyces species. unimib.itnih.gov This natural product's activity against Trichomonas vaginalis spurred the synthesis of numerous analogues. nih.govnih.gov This early research led to a pivotal moment: the synthesis of 5-nitroimidazole regioisomers, which resulted in the development of metronidazole (B1676534). nih.gov Metronidazole demonstrated potent antiprotozoal activity with lower toxicity than azomycin and has since become a cornerstone for treating infections caused by anaerobic bacteria and various parasites. nih.govnih.gov

Initially, in the early 1970s, 2-nitroimidazoles were investigated for their antimycobacterial properties. nih.gov However, due to their higher reduction potential and subsequent reduction by mammalian enzymes, research interest gradually shifted towards the 4- and 5-nitroimidazole derivatives for anti-infective purposes. nih.gov The 1980s saw the exploration of bicyclic nitroimidazoles, with compounds like CGI-17341 showing activity against multidrug-resistant M. tuberculosis, although its development was halted due to mutagenicity concerns. nih.govnih.gov

Throughout the decades, the versatility of the nitroimidazole scaffold has led to its investigation in other fields as well, such as oncology, where 2-nitroimidazoles were studied as potential radiosensitizers for cancer therapy. nih.gov The continuous evolution of synthetic methodologies has allowed for the creation of a vast library of nitroimidazole derivatives, each with unique properties and potential applications, keeping this class of compounds at the forefront of medicinal chemistry research. acs.orgunimib.it

Fundamental Academic Significance of Imidazole-1-acetic acid, 5-methyl-2-nitro- as a Research Scaffold

Imidazole-1-acetic acid, 5-methyl-2-nitro-, also known as metronidazole-1-acetic acid, serves as a valuable research scaffold in synthetic and medicinal chemistry. nacchemical.comsigmaaldrich.com Its structure contains multiple points for chemical modification, making it an ideal starting material for the synthesis of more complex molecules and novel derivatives. The carboxylic acid group, for instance, can be readily converted into esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships. researchgate.net

A key application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly antimicrobial drugs. nacchemical.com For example, the oxidation of the related compound metronidazole yields 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, which can then be esterified and further reacted to produce various heterocyclic systems like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. researchgate.net These new structures are then studied for their potential biological activities.

The compound's utility extends to the creation of hybrid molecules, where it is combined with other pharmacologically active moieties to develop agents with potentially enhanced or novel properties. mdpi.com The inherent biological activity of the 5-nitroimidazole core provides a strong foundation, and the acetic acid side chain offers a convenient linker for attaching other chemical entities. jocpr.comresearchgate.net This modular approach is a common strategy in drug discovery to create new chemical entities with improved characteristics.

Chemical and Physical Properties

Below are some of the key chemical and physical properties of Imidazole-1-acetic acid, 5-methyl-2-nitro- and its close derivatives.

Table 1: Physicochemical Properties of Imidazole-1-acetic acid, 5-methyl-2-nitro- and Related Compounds

| Property | Imidazole-1-acetic acid, 5-methyl-2-nitro- | Ethyl 2-(2-methyl-5-nitroimidazol-1-yl)acetate |

| Molecular Formula | C6H7N3O4 cymitquimica.com | C8H11N3O4 nih.gov |

| Molecular Weight | 185.14 g/mol sigmaaldrich.com | 213.19 g/mol nih.gov |

| Appearance | Yellow crystalline powder nacchemical.com | Not specified |

| Melting Point | 302-304 °C nacchemical.com | Not specified |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) nacchemical.com | Not specified |

| CAS Number | 1010-93-1 sigmaaldrich.com | 1016-40-6 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23571-51-9 |

|---|---|

Molecular Formula |

C6H7N3O4 |

Molecular Weight |

185.14 g/mol |

IUPAC Name |

2-(5-methyl-2-nitroimidazol-1-yl)acetic acid |

InChI |

InChI=1S/C6H7N3O4/c1-4-2-7-6(9(12)13)8(4)3-5(10)11/h2H,3H2,1H3,(H,10,11) |

InChI Key |

XTWAAJAXJLPIMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Imidazole 1 Acetic Acid, 5 Methyl 2 Nitro

Pioneering Synthetic Routes to Imidazole-1-acetic acid, 5-methyl-2-nitro-

Classical synthetic methods provide the foundational strategies for constructing the multi-substituted imidazole (B134444) ring system. These approaches often involve multi-step sequences that build upon the fundamental reactivity of the imidazole heterocycle.

The imidazole framework itself can be constructed through various established methods. One of the most fundamental is the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the specific case of a 5-methyl substituted imidazole, the synthesis could begin with precursors that lead to this substitution pattern.

Functionalization of a pre-formed imidazole ring is a common strategy. The introduction of substituents is governed by the inherent electronic properties of the imidazole ring. researchgate.net The C-2 position is the most acidic and susceptible to deprotonation, making it a target for electrophilic substitution after lithiation. google.com Direct electrophilic substitution, such as nitration, typically occurs at the C-4 or C-5 positions. google.comgoogle.com

Achieving the specific 1,2,5-substitution pattern of Imidazole-1-acetic acid, 5-methyl-2-nitro- requires careful regioselective control.

Introduction of the 2-Nitro Group: The direct nitration of an N-substituted imidazole generally leads to 4- or 5-nitro derivatives. google.com Therefore, synthesizing the 2-nitro isomer has historically been a challenge. patsnap.com A classical and effective strategy begins with 2-aminoimidazole or a substituted variant like 2-amino-5-methylimidazole. The amino group can be converted to a diazonium salt, which is then displaced by a nitro group, often using sodium nitrite (B80452) and a copper catalyst. nih.gov An alternative, though often low-yielding, approach involves the direct nitration of an N-substituted imidazole under highly acidic conditions. patsnap.com A more targeted classical method involves the deprotonation of the C-2 position with a strong base like n-butyl lithium, followed by quenching the resulting anion with a nitrating agent such as propyl nitrate (B79036) or a combination of potassium nitrate and trifluoroacetic anhydride. patsnap.comrsc.org

Introduction of the 1-Acetic Acid Moiety: The acetic acid side chain is typically introduced at the N-1 position via N-alkylation. A common and well-documented method involves reacting the N-unsubstituted imidazole precursor (in this case, 5-methyl-2-nitroimidazole) with an alkylating agent like tert-butyl chloroacetate (B1199739) or ethyl chloroacetate in the presence of a base such as potassium carbonate. nih.govsciforum.net The resulting ester is then hydrolyzed, often under acidic conditions, to yield the final carboxylic acid. sciforum.netsemanticscholar.org

A plausible classical synthetic sequence is outlined below:

Synthesis of 2-Amino-5-methylimidazole: This precursor can be synthesized through established routes for substituted imidazoles.

Diazotization and Nitration: The 2-amino-5-methylimidazole is treated with a nitrite source (e.g., NaNO₂) in the presence of a strong acid to form the diazonium salt, which is subsequently converted to 5-methyl-2-nitroimidazole.

N-Alkylation and Hydrolysis: The 5-methyl-2-nitroimidazole undergoes N-alkylation with an ester of chloroacetic acid, followed by ester hydrolysis to afford the final product, Imidazole-1-acetic acid, 5-methyl-2-nitro-.

Contemporary and Advanced Synthetic Strategies for Imidazole-1-acetic acid, 5-methyl-2-nitro-

Modern synthetic chemistry offers advanced strategies that can improve the efficiency, selectivity, and environmental footprint of the synthesis of Imidazole-1-acetic acid, 5-methyl-2-nitro-.

The principles of green chemistry aim to reduce waste and the use of hazardous materials. These concepts can be applied to the synthesis of the target molecule.

Solvent-Free Synthesis: For the N-alkylation step, a solvent-free approach has been reported for the synthesis of imidazole-1-yl-acetic acid hydrochloride. ajgreenchem.com This method involves reacting imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate without any solvent medium, significantly reducing volatile organic compound (VOC) emissions. ajgreenchem.com

Aqueous Reaction Media: A green and facile approach for the synthesis of 2-nitroimidazole (B3424786) has been developed using oxone as an oxidant in water, starting from 2-aminoimidazole. nih.gov This avoids the use of harsh, non-aqueous nitrating agents.

These green methodologies could be combined to create a more environmentally benign route to Imidazole-1-acetic acid, 5-methyl-2-nitro-.

Table 1: Comparison of Synthetic Approaches for Key Steps

| Synthetic Step | Classical Approach | Green Chemistry Approach | Key Advantages of Green Approach |

|---|---|---|---|

| 2-Nitration | Nitration of 2-aminoimidazole via diazonium salt using strong acids and copper salts. nih.gov | Oxidation of 2-aminoimidazole using Oxone in water. nih.gov | Avoids strong acids; uses water as a solvent. |

| N-Alkylation with Acetic Acid Moiety | Reaction with chloroacetate ester in organic solvents (e.g., DCM, Ethyl Acetate). nih.govajgreenchem.com | Solvent-free reaction with tert-butyl chloroacetate and powdered K₂CO₃. ajgreenchem.com | Eliminates use of hazardous organic solvents. |

Catalysis offers powerful tools for enhancing reaction rates, yields, and selectivity in imidazole synthesis and functionalization. nih.gov While specific catalytic syntheses for Imidazole-1-acetic acid, 5-methyl-2-nitro- are not widely reported, general catalytic methods for imidazoles can be adapted.

Palladium-Catalyzed C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds, which is a highly atom-economical approach. Palladium-catalyzed reactions have been used for the C-H functionalization of the imidazole ring at the C2 and C4 positions. acs.org Applying such a strategy could potentially allow for direct nitration or the introduction of other functionalities under milder conditions.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling. For instance, zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have been used as a heterogeneous catalyst for the synthesis of substituted imidazoles. rsc.org Such catalysts could be explored for the construction of the 5-methylimidazole core.

Copper-Catalyzed Reactions: Copper catalysts are widely used for N-arylation and other coupling reactions on the imidazole ring. nih.gov These could be employed to enhance the efficiency of the N-alkylation step.

Reaction Mechanisms and Kinetic Studies of Imidazole-1-acetic acid, 5-methyl-2-nitro- Derivatization

The reactivity of Imidazole-1-acetic acid, 5-methyl-2-nitro- is dictated by its functional groups: the carboxylic acid, the nitro group, and the imidazole ring itself.

The mechanism of N-alkylation to introduce the acetic acid moiety is a standard bimolecular nucleophilic substitution (SN2) reaction, where the N-1 nitrogen of the imidazole ring attacks the electrophilic carbon of the chloroacetate ester. sciforum.net

The mechanism of 2-nitration via deprotonation involves the formation of a highly nucleophilic imidazolide (B1226674) anion at the C-2 position. google.com This anion then attacks the electrophilic nitrogen of the nitrating agent. google.com

Studies on the degradation of related nitroimidazoles, such as metronidazole (B1676534), provide insight into the reactivity of the core structure. The presence of the electron-withdrawing nitro group makes the imidazole ring susceptible to nucleophilic attack and reductive processes. Theoretical studies using density functional theory (DFT) on metronidazole have shown that radical species like HO• readily add to the carbon atom bonded to the NO₂ group, initiating degradation pathways. nih.gov The total rate constant for the reaction of metronidazole with HO• has been calculated as 8.52 × 10⁹ M⁻¹s⁻¹ at 298 K. nih.gov

Derivatization of Imidazole-1-acetic acid, 5-methyl-2-nitro- would primarily involve reactions of the carboxylic acid group.

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

Amidation: Activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents) followed by reaction with an amine.

The nitro group is a key site for chemical transformation, particularly reduction. The bioreductive activation of nitroimidazoles is a cornerstone of their biological activity. rsc.orgmdpi.com Chemically, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group using various reducing agents, which dramatically alters the electronic properties and reactivity of the molecule.

Table 2: Reaction Data for Key Functionalization Steps (Based on Analogous Compounds)

| Reaction | Reagents & Conditions | Starting Material | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| N-Alkylation | tert-butyl chloroacetate, K₂CO₃, Ethyl Acetate, reflux | Imidazole | Imidazol-1-yl-acetic acid tert-butyl ester | Not specified | nih.gov |

| Ester Hydrolysis | Titanium tetrachloride, Dichloromethane, -15°C to RT | Imidazol-1-yl-acetic acid tert-butyl ester | Imidazol-1-yl-acetic acid hydrochloride | Not specified | nih.govsemanticscholar.org |

| 2-Nitration | n-butyl lithium, KNO₃, TFAA, THF, 0-4°C | 1-formyl-imidazole | 1-formyl-2-nitro-1H-imidazole | ~62% | patsnap.com |

| Green 2-Nitration | Oxone, H₂O | 2-aminoimidazole | 2-nitroimidazole | Not specified | nih.gov |

Derivatization and Analogue Synthesis of Imidazole-1-acetic acid, 5-methyl-2-nitro-

The core structure of Imidazole-1-acetic acid, 5-methyl-2-nitro- serves as a scaffold for creating diverse libraries of related compounds, or analogues. This derivatization is crucial for exploring structure-activity relationships and optimizing molecular properties.

The synthesis of ester and amide derivatives is a primary strategy for modifying the parent compound. These derivatives can exhibit altered solubility, stability, and cell permeability.

Ester Synthesis: Esters are typically synthesized by reacting the parent carboxylic acid or its corresponding acid chloride with an alcohol. jocpr.com For instance, the ethyl ester of 2-methyl-5-nitroimidazole-1-acetic acid can be formed through such reactions. nih.gov General methods for esterification often involve reacting the alcohol with an acid chloride in the presence of a base like pyridine. jocpr.com

Amide Synthesis: Amide derivatives are prepared by reacting the activated carboxylic acid (e.g., the acid chloride) with a primary or secondary amine. google.com Research on related nitroimidazoles, such as metronidazole, has demonstrated the synthesis of various amide derivatives by reacting the molecule with different amine-containing compounds. zu.edu.jo For example, reacting an activated imidazole with an amino acid like glycine (B1666218) can yield an amide-linked product. mdpi.com

A summary of representative synthetic approaches for ester and amide derivatives based on related nitroimidazole chemistry is presented in Table 1.

| Derivative Type | Starting Material | Reagent(s) | Key Transformation |

| Ester | Carboxylic Acid | Alcohol, Acid Catalyst | Fischer Esterification |

| Ester | Carboxylic Acid | Thionyl Chloride, then Alcohol, Pyridine | Acid Chloride Formation followed by Esterification jocpr.com |

| Amide | Carboxylic Acid | Thionyl Chloride, then Amine | Acid Chloride Formation followed by Amidation mdpi.comgoogle.com |

| Amide | Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) | Direct Amide Coupling |

This table presents generalized synthetic methods applicable to carboxylic acids of this type.

The reactivity of the imidazole ring is significantly influenced by the nature and position of its substituents. In Imidazole-1-acetic acid, 5-methyl-2-nitro-, the key substituents are the electron-withdrawing nitro group at the C2 position and the electron-donating methyl group at the C5 position.

Computational studies on nitroimidazole derivatives show that the position of the nitro group and the presence of other substituents cause major changes in physicochemical features and chemical reactivity. rsc.org The strong electron-withdrawing nature of the nitro group at C2 generally deactivates the imidazole ring toward electrophilic attack but makes it more susceptible to nucleophilic attack. rsc.orgresearchgate.net Conversely, the methyl group at C5 is electron-donating, which can slightly counteract the deactivating effect of the nitro group and influence the basicity of the ring nitrogens. rsc.org

Advanced Structural and Spectroscopic Elucidation of Imidazole 1 Acetic Acid, 5 Methyl 2 Nitro and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of Imidazole-1-acetic acid, 5-methyl-2-nitro-

While a dedicated, publicly available experimental NMR study for Imidazole-1-acetic acid, 5-methyl-2-nitro- is not available, a comprehensive analysis can be inferred from the known spectral data of its parent molecule, metronidazole (B1676534), and other closely related derivatives. Theoretical calculations and the fundamental principles of NMR spectroscopy further allow for a reliable prediction of its spectral characteristics.

The structure of Imidazole-1-acetic acid, 5-methyl-2-nitro- contains several distinct proton and carbon environments that would give rise to a characteristic NMR spectrum.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

A singlet for the methyl group (CH ₃) protons, typically appearing in the upfield region.

A singlet for the methylene (B1212753) group (-CH ₂-COOH) protons, which would be deshielded due to the adjacent nitrogen atom of the imidazole (B134444) ring and the carboxylic acid group.

A singlet for the lone proton on the imidazole ring (CH ), which would appear significantly downfield due to the aromatic nature of the ring and the electron-withdrawing effect of the nitro group.

A broad singlet for the acidic proton of the carboxylic acid group (-COOH ), which is exchangeable with deuterium (B1214612) and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum is expected to display six unique signals corresponding to each carbon atom in the molecule:

The methyl carbon (C H₃).

The methylene carbon (-C H₂-COOH).

The three distinct carbons of the imidazole ring.

The carbonyl carbon of the carboxylic acid group (-C OOH), which would be the most downfield signal.

The following table provides predicted chemical shift ranges for the ¹H and ¹³C NMR signals of Imidazole-1-acetic acid, 5-methyl-2-nitro-, based on data from related compounds and theoretical predictions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH ₃ | ~2.4 | ~14 |

| -C H₂- | ~5.0 | ~50 |

| Imidazole CH | ~8.0 | ~138 |

| -COOH | Variable (broad) | ~168 |

| Imidazole C -CH₃ | - | ~151 |

| Imidazole C -NO₂ | - | ~140 |

| Imidazole C -H | - | ~138 |

| C =O | - | ~168 |

To unequivocally assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to identify proton-proton coupling networks. In the case of Imidazole-1-acetic acid, 5-methyl-2-nitro-, no cross-peaks are expected as all the proton signals are anticipated to be singlets, confirming the absence of vicinal proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the imidazole proton and its corresponding carbon. This is a crucial step in assigning the carbon signals.

The methyl protons and the C2 carbon of the imidazole ring.

The methylene protons and the C1 and C5 carbons of the imidazole ring, as well as the carbonyl carbon.

The imidazole proton and the C2 and C4 carbons of the ring.

These 2D NMR techniques, used in conjunction, would provide a definitive structural elucidation of Imidazole-1-acetic acid, 5-methyl-2-nitro-.

Single-Crystal X-ray Diffraction Analysis of Imidazole-1-acetic acid, 5-methyl-2-nitro-

As of the latest available data, a single-crystal X-ray structure for Imidazole-1-acetic acid, 5-methyl-2-nitro- has not been reported. However, the analysis of closely related derivatives, such as 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone, provides significant insights into the likely molecular conformation and crystal packing of the target compound. nih.govnih.govresearchgate.net

The crystal packing of Imidazole-1-acetic acid, 5-methyl-2-nitro- is expected to be dominated by hydrogen bonding interactions involving the carboxylic acid group. The carboxylic acid can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This would likely lead to the formation of hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of carboxylic acids.

The following table summarizes the crystallographic data for a related compound, 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. nih.govnih.govresearchgate.net

| Parameter | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone |

| Chemical Formula | C₇H₉N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.7548(4) |

| b (Å) | 12.3971(9) |

| c (Å) | 14.8580(11) |

| β (°) | 97.350(2) |

| Volume (ų) | 868.62(12) |

| Z | 4 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in Imidazole-1-acetic acid, 5-methyl-2-nitro-

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational spectrum of Imidazole-1-acetic acid, 5-methyl-2-nitro- is expected to show characteristic bands for the carboxylic acid, nitro group, and the imidazole ring. An IR spectrum for this compound has been reported in the literature. researchgate.net

The key vibrational modes and their expected frequencies are as follows:

Carboxylic Acid Group:

O-H stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group.

C=O stretch: A strong absorption band should appear around 1700-1725 cm⁻¹ for the carbonyl group.

C-O stretch and O-H bend: These vibrations are expected in the fingerprint region, typically between 1400-1200 cm⁻¹.

Nitro Group:

Asymmetric NO₂ stretch: A strong band is anticipated in the range of 1560-1520 cm⁻¹.

Symmetric NO₂ stretch: A medium to strong band is expected between 1360-1320 cm⁻¹.

Imidazole Ring:

C=C and C=N stretches: These vibrations typically appear in the 1600-1450 cm⁻¹ region.

Ring breathing modes and C-H bending vibrations: These will contribute to several bands in the fingerprint region.

The following table summarizes the expected IR absorption bands for the key functional groups in Imidazole-1-acetic acid, 5-methyl-2-nitro-.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1725-1700 | |

| C-O stretch / O-H bend | 1400-1200 | |

| Nitro Group | Asymmetric NO₂ stretch | 1560-1520 |

| Symmetric NO₂ stretch | 1360-1320 | |

| Imidazole Ring | C=C, C=N stretches | 1600-1450 |

| Methyl Group | C-H stretches | 2980-2850 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis of Imidazole-1-acetic acid, 5-methyl-2-nitro-

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For Imidazole-1-acetic acid, 5-methyl-2-nitro-, with a chemical formula of C₆H₇N₃O₄, the theoretical exact mass can be calculated and then compared with the experimentally determined value from HRMS analysis. This comparison allows for the unambiguous confirmation of the compound's elemental formula.

The analysis of the fragmentation patterns observed in the mass spectrum provides further crucial insights into the molecule's structure. While a specific high-resolution mass spectrum for Imidazole-1-acetic acid, 5-methyl-2-nitro- is not publicly available in the searched literature, the fragmentation pathway can be predicted based on the known behavior of related nitroimidazole compounds and the fundamental principles of mass spectrometry. nih.govmiamioh.edu

The fragmentation of nitroimidazoles is known to be significantly influenced by the substituents on the imidazole ring. nih.govutupub.fi For Imidazole-1-acetic acid, 5-methyl-2-nitro-, the protonated molecule [M+H]⁺ would be expected as the parent ion in positive ion mode. Key fragmentation pathways would likely involve the following steps:

Loss of the carboxylic acid group: A primary fragmentation event would be the cleavage of the acetic acid side chain. This could occur through the loss of a neutral water molecule (H₂O, 18.0106 Da) from the carboxylic acid, followed by the loss of carbon monoxide (CO, 27.9949 Da). Alternatively, a direct loss of the entire carboxymethyl radical (•CH₂COOH, 59.0133 Da) or a neutral acetic acid molecule (CH₃COOH, 60.0211 Da) could occur.

Cleavage of the nitro group: The nitro group (NO₂) is a characteristic feature and its fragmentation is a key diagnostic tool. The loss of a nitro radical (•NO₂, 45.9929 Da) is a common pathway for nitroaromatic compounds. diva-portal.org Additionally, the loss of nitric oxide (NO, 29.9979 Da) has been observed in the fragmentation of some nitroimidazoles. nih.gov

Ring fragmentation: Subsequent fragmentation of the imidazole ring itself would lead to a variety of smaller, characteristic ions. The specific fragmentation pattern would be influenced by the initial fragmentation events and the relative stability of the resulting fragment ions.

A proposed fragmentation pathway for Imidazole-1-acetic acid, 5-methyl-2-nitro- is outlined in the table below. The m/z values are theoretical and would be confirmed by HRMS analysis.

| Proposed Fragment | Molecular Formula | Theoretical m/z | Proposed Fragmentation Pathway |

| [M+H]⁺ | C₆H₈N₃O₄⁺ | 186.0458 | Protonated parent molecule |

| [M+H - H₂O]⁺ | C₆H₆N₃O₃⁺ | 168.0353 | Loss of water from the carboxylic acid group |

| [M+H - NO₂]⁺ | C₆H₈N₂O₂⁺ | 140.0580 | Loss of the nitro group |

| [M+H - COOH]⁺ | C₅H₇N₃O₂⁺ | 141.0533 | Decarboxylation |

| [M+H - CH₂COOH]⁺ | C₄H₅N₃O₂⁺ | 127.0352 | Cleavage of the acetic acid side chain |

It is important to note that methylation has been shown to significantly alter the fragmentation patterns of nitroimidazoles, particularly in the distribution of charge between the final fragments. nih.gov Therefore, the fragmentation of 5-methyl-2-nitro-imidazole-1-acetic acid would differ from its non-methylated or isomeric counterparts.

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful technique for the stereochemical analysis of chiral molecules. While Imidazole-1-acetic acid, 5-methyl-2-nitro- itself is not chiral, the introduction of a chiral center, for instance by substitution on the acetic acid side chain, would result in enantiomers. The characterization of such chiral derivatives would be highly reliant on chiroptical methods.

The synthesis and chiroptical analysis of chiral imidazole derivatives have been reported in the literature, indicating the feasibility of such studies. researchgate.net For example, the enantiomeric separation of chiral pyrazole (B372694) derivatives has been successfully achieved using High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases, and the absolute configurations were determined using CD spectroscopy. nih.gov

In a hypothetical scenario where a chiral derivative of Imidazole-1-acetic acid, 5-methyl-2-nitro- is synthesized, for example, α-amino-imidazole-1-acetic acid, 5-methyl-2-nitro-, the following analyses would be pertinent:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the absolute configuration of the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve for one enantiomer is the mirror image of the other. The specific rotation, [α], at a given wavelength and temperature is a characteristic physical property of a chiral compound.

The data obtained from CD and ORD spectroscopy would be crucial for:

Determining Enantiomeric Purity: The magnitude of the observed CD signal or specific rotation is directly proportional to the enantiomeric excess (ee) of the sample.

Assigning Absolute Configuration: By comparing the experimental CD spectra with theoretical spectra calculated using quantum chemical methods, or by analogy with structurally related compounds of known absolute configuration, the absolute stereochemistry of the chiral centers can be assigned.

Computational and Theoretical Investigations of Imidazole 1 Acetic Acid, 5 Methyl 2 Nitro

Quantum Chemical Calculations on Molecular Structure and Electronic Properties of Imidazole-1-acetic acid, 5-methyl-2-nitro-

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and electronic properties. These methods, particularly those based on Density Functional Theory (DFT), are instrumental in providing a quantum-mechanical description of molecules like Imidazole-1-acetic acid, 5-methyl-2-nitro-.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized, or most stable, three-dimensional arrangement of atoms in a molecule. This is achieved by finding the minimum energy state on the potential energy surface. For this process, a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), are commonly employed to approximate the exchange-correlation energy and describe the atomic orbitals, respectively scispace.comscielo.org.mx.

Table 1: Hypothetical Optimized Geometric Parameters for Imidazole-1-acetic acid, 5-methyl-2-nitro- Calculated by DFT (Note: This table is illustrative and does not represent actual calculated data.)

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C2-N3 | ~1.32 Å |

| Bond Length | C2-N(O2) | ~1.45 Å |

| Bond Angle | C5-N1-C2 | ~108.5° |

| Bond Angle | N1-C2-N3 | ~111.0° |

| Dihedral Angle | C4-C5-N1-CH2 | ~179.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them acs.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity irjweb.com. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions irjweb.com.

For nitroaromatic compounds, the HOMO is often distributed over the imidazole (B134444) ring, while the LUMO tends to be localized on the nitro group, which acts as a strong electron-withdrawing group researchgate.net. This distribution facilitates charge transfer within the molecule. The energies of these orbitals and the resulting energy gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity irjweb.comdntb.gov.ua.

Table 2: Hypothetical Frontier Molecular Orbital Properties for Imidazole-1-acetic acid, 5-methyl-2-nitro- (Note: This table is illustrative and does not represent actual calculated data.)

| Parameter | Abbreviation | Hypothetical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.1 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.4 | Chemical stability and reactivity |

Conformational Analysis and Potential Energy Surfaces of Imidazole-1-acetic acid, 5-methyl-2-nitro-

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to rotation between them. For Imidazole-1-acetic acid, 5-methyl-2-nitro-, rotation can occur around the single bond connecting the acetic acid group to the imidazole ring.

This analysis involves systematically rotating specific dihedral angles and calculating the corresponding energy at each step. The resulting data are used to construct a potential energy surface (PES), which maps the molecule's energy as a function of its geometry. The points on the PES that correspond to energy minima represent stable conformations, while energy maxima represent transition states between them. This information is vital for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature, which can influence its interactions with other molecules.

Molecular Dynamics Simulations of Imidazole-1-acetic acid, 5-methyl-2-nitro- in Solvation Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation provides a detailed view of molecular behavior by solving Newton's equations of motion for a system of interacting particles researchgate.net. This allows for the exploration of dynamic processes, such as conformational changes and interactions with the surrounding environment.

For Imidazole-1-acetic acid, 5-methyl-2-nitro-, an MD simulation would typically be performed in a solvent, such as water, to mimic physiological conditions. The simulation would track the trajectory of the molecule, revealing how it interacts with solvent molecules through hydrogen bonds and other non-covalent forces. Key parameters derived from these simulations include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute, and the root-mean-square deviation (RMSD), which measures the stability of the molecule's structure over the simulation time.

In Silico Prediction of Potential Molecular Interactions for Imidazole-1-acetic acid, 5-methyl-2-nitro-

In silico methods, particularly molecular docking, are essential for predicting how a small molecule (ligand) might interact with a larger molecule, such as a protein (receptor). These techniques are a cornerstone of computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex arabjchem.org. The primary goal is to identify the binding mode and estimate the binding affinity, often expressed as a docking score. A lower (more negative) score typically indicates a more favorable binding interaction.

In a docking study involving Imidazole-1-acetic acid, 5-methyl-2-nitro-, the molecule would be placed into the active site of a model protein receptor. The docking algorithm would then explore various conformations and orientations of the ligand within the binding pocket, scoring each pose based on a force field that calculates the interaction energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex elsevierpure.comresearchgate.net. For instance, the nitro group and the carboxylic acid moiety of the molecule could act as hydrogen bond acceptors or donors, while the imidazole ring could participate in hydrophobic or π-stacking interactions. Such studies on related 5-nitroimidazole compounds have shown their ability to bind to proteins and DNA, a process often initiated by the reductive activation of the nitro group nih.gov.

Binding Energy Calculations for Imidazole-1-acetic acid, 5-methyl-2-nitro- and Analogue Interactions

Computational and theoretical investigations, particularly through molecular docking and binding energy calculations, are pivotal in elucidating the molecular interactions between a ligand and its target protein. While specific binding energy calculations for Imidazole-1-acetic acid, 5-methyl-2-nitro- are not extensively documented in publicly available literature, analysis of its analogues provides significant insights into the potential binding affinities and interaction mechanisms inherent to the 5-nitroimidazole scaffold. These studies collectively underscore the utility of computational methods in predicting and understanding the binding energetics of this class of compounds.

Detailed research findings from molecular docking studies on various imidazole and nitroimidazole derivatives have revealed a range of binding energies, indicative of their potential as inhibitors for different biological targets. For instance, a study on newly synthesized imidazole derivatives reported binding energies toward their target protein to be in the range of -6.91 to -8.01 kcal/mol. arabjchem.org Such favorable binding energies suggest a strong affinity for the active site of the protein.

In a more specific example involving a well-known 5-nitroimidazole analogue, metronidazole (B1676534), molecular docking studies against Enterococcus faecalis Homoserine Kinase (EfHSK) calculated a docking score of -4.6 Kcal/mol. This study identified key amino acid residues participating in hydrogen bond formation, including Gly83, Ser86, Ser87, and Asn124, with the ligand also showing close proximity to His121. Further validation of this interaction through fluorescence spectroscopy determined the equilibrium constant (Kd) for the binding of metronidazole to be 8.09 × 10⁻⁹ M, indicating a tight binding interaction.

Another computational study employing the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy of metronidazole with thioredoxin reductase from Entamoeba histolytica (EhTrR) reported a ΔG value of -15.14 kcal/mol. acs.org The primary stabilizing force in this interaction was identified as van der Waals energy, with a minimal contribution from electrostatic energy, suggesting that nonpolar interactions are predominant in the binding of metronidazole to this particular target. acs.org

The binding affinities of various benzimidazole derivatives, another class of related heterocyclic compounds, have also been explored. Docking simulations of designed keto-benzimidazoles against the Epidermal Growth Factor Receptor (EGFR) wild-type and its T790M mutant have shown binding energies as favorable as -8.1 kcal/mol and -8.4 kcal/mol, respectively. ukm.my These studies highlight the significant role of substituent groups on the benzimidazole core in forming stable complexes through hydrogen bonding and hydrophobic interactions. ukm.my

The table below summarizes the binding energy calculations for several analogues of Imidazole-1-acetic acid, 5-methyl-2-nitro-, showcasing the range of affinities observed for this class of compounds against various protein targets.

| Compound/Analogue Class | Target Protein | Computational Method | Binding Energy (kcal/mol) |

| Imidazole Derivatives | GlcN-6-P synthase | Molecular Docking | -6.91 to -8.01 |

| Metronidazole | Enterococcus faecalis Homoserine Kinase | AutoDock Vina | -4.6 |

| Metronidazole | Entamoeba histolytica Thioredoxin Reductase | MM/GBSA | -15.14 |

| Keto-Benzimidazole Derivative (7c) | EGFR wild-type | Molecular Docking | -8.1 |

| Keto-Benzimidazole Derivative (1c) | EGFR T790M mutant | Molecular Docking | -8.4 |

These findings, derived from computational analyses of structurally related compounds, provide a valuable framework for predicting the binding behavior of Imidazole-1-acetic acid, 5-methyl-2-nitro-. The consistent observation of favorable binding energies across a range of nitroimidazole and benzimidazole analogues suggests that the core scaffold is well-suited for interaction with various biological macromolecules. The specific nature and strength of these interactions are, however, highly dependent on the substitution patterns on the imidazole ring and the specific topology and amino acid composition of the protein's binding pocket.

Mechanistic Studies of Biological Interactions of Imidazole 1 Acetic Acid, 5 Methyl 2 Nitro at the Molecular and Cellular Level

Investigation of Molecular Targets and Pathways Modulated by Imidazole-1-acetic acid, 5-methyl-2-nitro-

The biological activity of 5-nitroimidazoles is predicated on the chemical reduction of the nitro group, a process that generates reactive intermediates responsible for their cytotoxic effects. nih.gov This activation is a hallmark of their mechanism of action.

There is a lack of specific data from cell-free system studies on the direct enzyme inhibition or activation by Imidazole-1-acetic acid, 5-methyl-2-nitro-. However, the mechanism of action for the 5-nitroimidazole class is not typically characterized by direct, reversible enzyme inhibition in the classical sense. Instead, their biological effects stem from the metabolic activation of the nitro group by specific enzymes. mdpi.comdigitellinc.com

The primary enzymes involved in this activation are low-redox-potential proteins such as ferredoxins and nitroreductases, which are abundant in anaerobic organisms. nih.govmdpi.com These enzymes reduce the 5-nitro group, a process that is crucial for the compound's bioactivity. nih.gov In susceptible organisms, this reduction leads to the formation of cytotoxic radicals. nih.govnih.gov Conversely, in some resistant organisms, enzymes may reduce the compound to a non-toxic amine derivative, a process that effectively inactivates the drug. nih.govnih.gov

While direct inhibition studies on the target compound are unavailable, research on other 5-nitroimidazole derivatives has demonstrated their potential to inhibit specific enzymes. For instance, certain novel 5-nitroimidazole derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurological pathways. nih.gov

Table 1: Inhibitory Activity of a Novel 5-Nitroimidazole Derivative Against Cholinesterases nih.gov

| Enzyme | Compound | Ki value |

| Electrophorus electricus AChE | Compound 4 | 0.024 ± 0.009 nM |

| Equine BuChE | Compound 4 | 0.087 ± 0.017 nM |

This table presents data for a different 5-nitroimidazole derivative to illustrate potential enzyme inhibitory activity within this class of compounds.

Specific receptor binding assays for Imidazole-1-acetic acid, 5-methyl-2-nitro- with purified proteins have not been reported in the available literature. The primary mechanism of 5-nitroimidazoles involves covalent adduction to cellular macromolecules, including proteins and DNA, following reductive activation, rather than classical non-covalent receptor binding. nih.gov The reactive intermediates formed from the reduction of the nitro group can interact with various cellular proteins, leading to their dysfunction. mdpi.com

Cellular Responses to Imidazole-1-acetic acid, 5-methyl-2-nitro- in Model Systems

The cellular responses to 5-nitroimidazoles are intrinsically linked to their uptake, intracellular transformation, and subsequent interaction with cellular machinery.

For the 5-nitroimidazole class of compounds, the primary mechanism of cellular entry is passive diffusion. nih.govnih.gov These compounds are typically small and lipophilic enough to cross cellular membranes without the aid of transport proteins. nih.govyoutube.comyoutube.com Once inside the cell, the reduction of the nitro group in anaerobic environments creates a concentration gradient that drives further uptake of the compound. nih.gov The activated, highly reactive intermediates are short-lived and exert their effects locally, primarily within the cytoplasm and, in the case of some organisms, within specific organelles like the hydrogenosomes of Trichomonas vaginalis. nih.govnih.gov

Table 2: General Cellular Transport Mechanisms

| Transport Type | Energy Required | Description | Relevance to 5-Nitroimidazoles |

| Passive Diffusion | No | Movement of small, nonpolar molecules across the membrane down their concentration gradient. youtube.comyoutube.com | Primary mode of entry for 5-nitroimidazoles. nih.govnih.gov |

| Facilitated Diffusion | No | Movement of molecules across the membrane with the help of channel or carrier proteins. youtube.comyoutube.com | Not reported as a primary mechanism for 5-nitroimidazole uptake. nih.gov |

| Active Transport | Yes | Movement of molecules against their concentration gradient, requiring energy (e.g., ATP). youtube.comyoutube.com | Generally not involved in the initial uptake, though efflux pumps can confer resistance by actively removing the compound. nih.gov |

Direct studies on the modulation of gene expression by Imidazole-1-acetic acid, 5-methyl-2-nitro- are not available. However, research into resistance mechanisms against 5-nitroimidazoles in various organisms provides indirect evidence of their influence on gene expression.

In resistant strains of T. vaginalis and Giardia lamblia, a common finding is the downregulation of genes encoding for enzymes essential for the drug's activation, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin (Fdx). nih.govnih.gov For example, restriction of iron, a key cofactor for these enzymes, can lead to decreased gene expression and subsequent drug resistance. nih.gov In G. lamblia, reduced expression of the nitroreductase 1 (NR1) gene is associated with resistance, while upregulation of NR2, which inactivates the drug, has also been observed. nih.gov This indicates that the presence of 5-nitroimidazoles can exert selective pressure leading to altered gene expression profiles that favor survival. The cytotoxic intermediates generated from 5-nitroimidazoles can cause significant damage to DNA, which would invariably disrupt the processes of gene transcription and protein synthesis. nih.govnih.gov

The influence of Imidazole-1-acetic acid, 5-methyl-2-nitro- on cellular metabolism and bioenergetics has not been specifically studied. However, the mode of action of 5-nitroimidazoles is deeply intertwined with the metabolic pathways of anaerobic organisms.

By competing for electrons from key metabolic enzymes like PFOR, these compounds disrupt the normal flow of electrons in energy metabolism. nih.gov The activation of 5-nitroimidazoles occurs within the energy-production pathways of susceptible organisms. nih.gov For instance, in T. vaginalis, the drug is activated in hydrogenosomes, which are central to the parasite's energy metabolism. nih.gov The formation of covalent adducts with enzymes involved in antioxidant defense, such as thioredoxin reductase, can also lead to metabolic disruption by increasing oxidative stress. nih.gov In some bacteria, resistance can be achieved through a metabolic shift away from pathways that activate the drug. nih.gov

Structure-Activity Relationships (SAR) of Imidazole-1-acetic acid, 5-methyl-2-nitro- Derivatives for Mechanistic Insight

Impact of Nitro Group Modifications on Molecular Interactions

There are no available studies that specifically investigate modifications of the 2-nitro group on a 5-methyl-imidazole-1-acetic acid backbone. Research on related 5-nitroimidazoles, such as metronidazole (B1676534), confirms that the position of the nitro group is a critical determinant of activity, but this cannot be directly extrapolated to the 2-nitro isomer . acs.org

Role of the Acetic Acid Side Chain in Molecular Recognition

Investigating Mechanisms of Action against Pathogenic Microorganisms in Vitro

Bacterial Enzyme Target Identification and Inhibition

No literature exists that identifies or characterizes the inhibition of specific bacterial enzymes by Imidazole-1-acetic acid, 5-methyl-2-nitro-. The mechanism of action for nitroimidazoles generally involves the reductive activation of the nitro group by microbial enzymes, such as nitroreductases, to form cytotoxic radicals. nih.gov However, the specific enzymes susceptible to the requested compound and the efficiency of this process have not been studied.

Protozoal Metabolic Pathway Disruption Studies

The mechanism of action for 5-nitroimidazoles against protozoa like Giardia lamblia involves the reductive activation of the drug, leading to the disruption of the parasite's redox network and binding to proteins like thioredoxin reductase. nih.gov There is a lack of equivalent research detailing which, if any, protozoal metabolic pathways are disrupted by Imidazole-1-acetic acid, 5-methyl-2-nitro-.

Redox Chemistry and Nitroreduction Pathways of Imidazole-1-acetic acid, 5-methyl-2-nitro- in Biological Contexts

The redox potential of a nitroimidazole is a key factor in its biological activity, determining the ease with which it is activated. 2-nitroimidazoles generally have higher reduction potentials than 5-nitroimidazoles. rjptonline.org An electrochemical investigation of the parent compound, 2-nitroimidazole (B3424786), revealed that it is reduced to a hydroxylamine (B1172632) derivative and can form a nitro radical anion. researchgate.net However, the specific redox potential and the precise nitroreduction pathway for Imidazole-1-acetic acid, 5-methyl-2-nitro-, which is substituted with both a methyl and an acetic acid group, have not been reported.

Due to this absence of specific and detailed research data, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested structure and focuses solely on Imidazole-1-acetic acid, 5-methyl-2-nitro-.

Role of Cellular Reductases in Imidazole-1-acetic acid, 5-methyl-2-nitro- Activation

The activation of 5-nitroimidazole compounds is a critical step for their biological action and is dependent on the reductive environment within specific cells, particularly anaerobic bacteria and certain protozoa. nih.govjocpr.com The key to this activation is the reduction of the 5-nitro group, which is an essential feature for the compound's biological activity. jocpr.com This process is catalyzed by cellular reductases.

For 2-nitroimidazole-based drugs, enzymes known as nitroreductases are responsible for reducing the nitro group. nih.gov This reduction leads to the formation of free radicals and electrophilic metabolites. nih.gov This bioactivation is crucial for the compound's therapeutic effect. nih.gov The antimicrobial toxicity of nitroimidazoles is directly linked to the reduction of the nitro moiety into a nitro anion radical and other reactive derivatives. humanjournals.com It has been theorized that a reactive intermediate, formed during the microbial reduction of the 5-nitro group of nitroimidazoles, is the active component that triggers the lethal effect on microorganisms. jocpr.com

The compound 2-methyl-5-nitroimidazole-1-acetic acid has been identified as a primary acid metabolite of the widely used drug metronidazole. niscpr.res.inadipogen.com While one study noted it as having no antibacterial activity, another suggests it does retain some antibacterial properties. niscpr.res.inadipogen.com This indicates that its potential for biological interaction is tied to the same reductive activation pathways that govern its parent compound and other nitroimidazoles.

Generation of Reactive Intermediates and Adduct Formation

Following the reductive activation by cellular reductases, a cascade of highly reactive intermediates is generated from the parent nitroimidazole compound. These intermediates are the ultimate effectors of cellular damage. The reduction of the nitro group produces cytotoxic species, including nitroso and hydroxylamine derivatives. humanjournals.com

These reactive reduction products are damaging to cellular macromolecules and have been demonstrated to cause DNA degradation and strand breakage. humanjournals.com The prevailing hypothesis is that these reactive intermediates covalently bind to the DNA of the microorganism, initiating the cell-killing effect. jocpr.com

Recent research has expanded the understanding of targets beyond DNA. Studies using chemically modified 5-nitroimidazole probes have enabled the identification of protein targets. semanticscholar.org In this approach, an alkyne-labeled 5-nitroimidazole prodrug enters the cell, is reduced to its reactive intermediates, and forms stable, covalently linked adducts with a variety of target molecules. semanticscholar.org These adducted proteins can then be isolated and identified. semanticscholar.org This strategy, applied to the parasite Giardia lamblia, revealed dozens of adducted protein targets, many of which are crucial enzymes involved in the parasite's metabolism. semanticscholar.org

Advanced Applications and Research Directions for Imidazole 1 Acetic Acid, 5 Methyl 2 Nitro in Scientific Inquiry

Imidazole-1-acetic acid, 5-methyl-2-nitro- as a Chemical Probe for Investigating Biological Processes

The 2-nitroimidazole (B3424786) core is a well-established motif for the development of chemical probes to investigate hypoxic (low oxygen) conditions in biological systems, particularly in solid tumors. openmedscience.comnih.govnih.gov The underlying principle of their function lies in the bioreductive activation of the nitro group. In oxygen-rich environments, the initially formed radical anion is rapidly re-oxidized back to the parent nitro compound. However, under hypoxic conditions, further reduction occurs, leading to the formation of reactive intermediates that can covalently bind to intracellular macromolecules. nih.gov This differential retention in hypoxic versus normoxic cells allows for the visualization and quantification of hypoxic regions.

While much of the research has focused on 2-nitroimidazole derivatives like misonidazole (B1676599) and pimonidazole, the 5-methyl-2-nitro- substitution pattern of Imidazole-1-acetic acid, 5-methyl-2-nitro- suggests it could also function as a hypoxia probe. The electron-withdrawing nitro group at the 2-position is crucial for this activity. The presence of the acetic acid side chain at the 1-position could influence its solubility and pharmacokinetic properties, potentially offering advantages in terms of cellular uptake and distribution. The methyl group at the 5-position may also modulate the compound's redox potential and metabolic stability.

Future research could involve synthesizing and evaluating radiolabeled versions of Imidazole-1-acetic acid, 5-methyl-2-nitro- for non-invasive imaging of tumor hypoxia using techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). openmedscience.com Such studies would be crucial to determine its efficacy as a chemical probe in comparison to existing agents.

Development of Imidazole-1-acetic acid, 5-methyl-2-nitro- Conjugates for Targeted Delivery in Research Tools

Targeted drug delivery aims to enhance the therapeutic efficacy of a compound while minimizing off-target effects by directing it to a specific site of action. nih.govlongdom.org The structure of Imidazole-1-acetic acid, 5-methyl-2-nitro- is particularly amenable to the development of targeted conjugates. The carboxylic acid group of the acetic acid side chain provides a convenient chemical handle for conjugation to a variety of targeting moieties, such as antibodies, peptides, or nanoparticles. dovepress.com

For instance, by coupling Imidazole-1-acetic acid, 5-methyl-2-nitro- to a tumor-targeting antibody, a highly specific antibody-drug conjugate (ADC) could be created. dovepress.com This ADC would selectively deliver the nitroimidazole payload to cancer cells, where its hypoxic-selective activation could be exploited for therapeutic or diagnostic purposes. Such an approach could lead to the development of novel research tools for studying tumor biology or even new therapeutic strategies.

The development of such conjugates would involve standard bioconjugation techniques, and their efficacy would need to be evaluated in vitro and in vivo to assess their targeting specificity, cellular uptake, and biological activity. The linker used to connect the imidazole (B134444) derivative to the targeting moiety would also be a critical design element, influencing the stability and release of the payload.

Novel Synthetic Building Blocks Derived from Imidazole-1-acetic acid, 5-methyl-2-nitro- for Materials Science and Organic Synthesis

Functionalized imidazoles are valuable building blocks in both organic synthesis and materials science due to their unique electronic and coordination properties. nih.govtsijournals.com Imidazole-1-acetic acid, 5-methyl-2-nitro- possesses multiple functional groups—a nitro group, a methyl group, and a carboxylic acid—that can be chemically modified to create a diverse range of novel molecules.

In organic synthesis, the nitro group can be reduced to an amino group, which can then be further functionalized. The carboxylic acid can be converted into esters, amides, or other derivatives. These transformations open up pathways to new classes of compounds with potential applications in medicinal chemistry and agrochemicals. The imidazole ring itself can act as a ligand for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or material properties. rsc.org

In materials science, the incorporation of this nitroimidazole derivative into polymer backbones could impart specific properties, such as altered thermal stability, conductivity, or optical characteristics. The potential for this molecule to act as a versatile building block is significant, and its exploration could lead to the discovery of new materials with tailored functionalities.

Future Perspectives in Academic Research on Nitroimidazole-1-acetic acid Derivatives

The field of nitroimidazole research continues to evolve, driven by the need for new therapeutic agents and research tools. Future academic research on nitroimidazole-1-acetic acid derivatives, including the 5-methyl-2-nitro- isomer, is likely to focus on several key areas.

One major direction is the development of novel anti-infective agents. mdpi.combrieflands.comniscpr.res.in With the rise of antibiotic resistance, there is a pressing need for new drugs that can overcome existing resistance mechanisms. The 5-nitroimidazole scaffold is a well-established pharmacophore in this area, and new derivatives could exhibit improved activity against a range of anaerobic bacteria and protozoa. mdpi.comhumanjournals.com

Another promising avenue is the continued exploration of nitroimidazoles in oncology. niscpr.res.in Research into more effective and less toxic radiosensitizers and hypoxia-activated prodrugs is ongoing. The design of third-generation nitroimidazole derivatives with optimized pharmacokinetic and pharmacodynamic properties is a key goal. This includes the development of compounds that are more selectively activated in hypoxic tissues, thereby reducing systemic toxicity.

Furthermore, the use of nitroimidazole derivatives in the development of advanced diagnostic tools, particularly for non-invasive imaging, will remain an active area of research. nih.gov The ability to accurately identify and quantify hypoxic regions in tumors is critical for personalizing cancer therapy.

The study of the fundamental chemistry and biology of nitroimidazole-1-acetic acid derivatives will also be important. Understanding how the substitution pattern on the imidazole ring influences the compound's redox properties, metabolic fate, and biological activity will be crucial for the rational design of new and improved molecules.

Conclusion

Summary of Key Academic Contributions and Discoveries on Imidazole-1-acetic acid, 5-methyl-2-nitro-

Scholarly research directly focused on the specific isomer, Imidazole-1-acetic acid, 5-methyl-2-nitro-, is notably limited in comparison to its widely studied counterpart, 2-methyl-5-nitroimidazole-1-acetic acid, which is recognized as a major metabolite of the drug metronidazole (B1676534). niscpr.res.insigmaaldrich.com However, key contributions in the broader field of nitroimidazole chemistry provide a foundational understanding of its potential synthesis and characteristics.

The academic exploration of nitroimidazoles as a class of compounds has been extensive. The discovery of azomycin (B20884), a 2-nitroimidazole (B3424786), was a revolutionary step that spurred the synthetic development of hundreds of related compounds, including the highly successful therapeutic agent metronidazole. niscpr.res.in This body of work establishes the significance of the nitroimidazole scaffold in medicinal chemistry, primarily for its utility as an antimicrobial agent against protozoa and anaerobic bacteria. niscpr.res.injocpr.com

Research has consistently shown that the biological activity of nitroimidazoles is critically dependent on the position of the nitro group on the imidazole (B134444) ring. jocpr.com The 5-nitroimidazoles, in particular, have been established as significant therapeutic agents. niscpr.res.in The antimicrobial effect is believed to stem from the reduction of the nitro group within microorganisms, forming reactive intermediates that damage cellular macromolecules like DNA. jocpr.comhumanjournals.com

While a direct synthesis for Imidazole-1-acetic acid, 5-methyl-2-nitro- is not prominently documented, related syntheses offer a viable pathway. For instance, the synthesis of the related compound 2-(5-methyl-2-nitro-1H-imidazole-1-yl) ethanol (B145695) has been described. mdpi.com This precursor could theoretically be oxidized to yield the target acetic acid derivative. Another general method involves the N-alkylation of an appropriate imidazole precursor with a chloroacetic acid ester, followed by hydrolysis. nih.govajgreenchem.com For example, the synthesis of 2‐(2‐methyl‐5‐nitro‐1 H ‐imidazol‐1‐yl)acetic acid was achieved through the oxidation of metronidazole. researchgate.net

The table below outlines the predicted physicochemical properties for a structurally related compound, which can serve as an estimation for Imidazole-1-acetic acid, 5-methyl-2-nitro-.

| Property | Predicted Value |

| Molecular Formula | C6H7N3O2 |

| Monoisotopic Mass | 153.05383 Da |

| XlogP | 1.2 |

| Adduct [M+H]+ | 154.06111 m/z |

| Adduct [M+Na]+ | 176.04305 m/z |

| Data sourced from predictions for the related compound 1-ethenyl-5-methyl-2-nitroimidazole. uni.lu |

Unresolved Questions and Promising Avenues for Future Scholarly Inquiry

The most significant gap in the scientific literature is the lack of direct investigation into Imidazole-1-acetic acid, 5-methyl-2-nitro-. This presents several unresolved questions and opens promising avenues for future research.

A primary objective for future scholarly work would be the unambiguous synthesis, isolation, and complete physicochemical characterization of Imidazole-1-acetic acid, 5-methyl-2-nitro-. This would provide the empirical data necessary for any further investigation.

A compelling avenue of inquiry lies in comparative studies. A direct comparison of the biological activity, metabolic stability, and toxicity of Imidazole-1-acetic acid, 5-methyl-2-nitro- against its well-documented isomer, 2-methyl-5-nitroimidazole-1-acetic acid, would yield invaluable data. Such research could elucidate the fine-tuned structure-activity relationships (SAR) governed by the specific placement of the methyl and nitro functional groups on the imidazole ring. This is particularly relevant as substitutions at the C2 and C5 positions are known to be critical for interaction with biological receptors. jocpr.com

Given the established antimicrobial properties of the nitroimidazole class, a focused investigation into the potential antibacterial and antiprotozoal activity of this specific isomer is warranted. humanjournals.com Future studies could explore whether it undergoes reductive activation in anaerobic environments to produce cytotoxic radicals, a hallmark of many active nitroimidazole drugs. humanjournals.com

Finally, exploring its potential role as a metabolite of novel 2-nitroimidazole-based drug candidates would be a logical extension of existing research. As new nitroimidazole therapeutics are developed, understanding their metabolic pathways is crucial, and this compound could be a key piece of that puzzle.

Q & A

Q. How can chemical software improve reproducibility in nitroimidazole research?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Track reaction parameters (e.g., stoichiometry, solvent ratios) to replicate synthesis .

- Cheminformatics platforms : KNIME or Pipeline Pilot models structure-activity relationships using public toxicity databases (e.g., PubChem, ChEMBL) .

- Version control : GitLab repositories archive analytical protocols (e.g., NMR processing parameters) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.